molecular formula C15H18N4O2S B2792009 methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate CAS No. 923139-18-8

methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate

Cat. No.: B2792009
CAS No.: 923139-18-8
M. Wt: 318.4
InChI Key: MWUUERVWGZFRTN-UHFFFAOYSA-N
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Description

Methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
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Biological Activity

Methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics:

  • IUPAC Name: Methyl 2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]butanoate
  • Molecular Formula: C15H18N4O2S
  • Molecular Weight: 318.4 g/mol
  • CAS Number: 923185-25-5

Structural Overview:
The compound features an imidazo[2,1-c][1,2,4]triazole moiety linked to a butanoate group via a thioether bond. This unique structure is hypothesized to contribute to its biological activity by interacting with various biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways. Similar compounds have been shown to modulate enzyme activity by binding to active sites or allosteric sites.
  • Receptor Interaction: It could interact with various receptors in the body, leading to downstream signaling effects that alter physiological responses.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that derivatives of imidazole and triazole structures have shown efficacy against resistant strains of bacteria and fungi .

Anticancer Activity

Some studies have explored the anticancer potential of imidazole derivatives. These compounds have been noted for their ability to induce apoptosis in cancer cells through various pathways such as the modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Case Study 1: A derivative of the imidazo[2,1-c][1,2,4]triazole structure demonstrated significant inhibition of tumor growth in xenograft models of breast cancer.
  • Case Study 2: A related compound was evaluated for its ability to inhibit biofilm formation in Staphylococcus aureus, showing promising results in vitro.

Data Table: Biological Activities

Activity TypeCompound ExampleObserved Effect
AntimicrobialImidazole DerivativeInhibition of bacterial growth
AnticancerTriazole AnalogInduction of apoptosis in cancer cells
Enzyme InhibitionRelated Thiazole CompoundReduced enzyme activity

Properties

IUPAC Name

methyl 2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-3-12(13(20)21-2)22-15-17-16-14-18(9-10-19(14)15)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUUERVWGZFRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN=C2N1CCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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